molecular formula C17H14N2O3S B5556291 methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate

methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate

Cat. No.: B5556291
M. Wt: 326.4 g/mol
InChI Key: QBKFJJSNKWKRRJ-UHFFFAOYSA-N
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Description

Methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.07251349 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Details
Molecular Formula C17H14N2O3S
CAS Number 220026-75-5
Molecular Weight 326.377 g/mol

The compound features a quinazoline core, which is known for various pharmacological activities, including antitumor effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline ring followed by thioesterification. Specific synthetic pathways can vary but generally include:

  • Formation of the Quinazoline Core : This step often utilizes precursors such as phenyl ureas or thioureas.
  • Thioether Formation : The introduction of a thio group is achieved through nucleophilic substitution reactions.
  • Acetylation : The final step involves acetylation to form the acetate ester.

Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related quinazoline derivatives have reported promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer models.

  • Mechanism of Action : The proposed mechanism for the antitumor activity includes:
    • Inhibition of tubulin polymerization.
    • Induction of apoptosis in cancer cells through caspase activation.
    • Disruption of microtubule dynamics, leading to cell cycle arrest.

Case Studies

  • In Vitro Studies : A study evaluating various quinazoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against MCF7 cells, indicating potent cytotoxicity .
    Compound IC50 (µM) Cell Line
    Compound A10.6MCF7
    Compound B21.6MCF7
    Compound C26.8MCF7
  • In Vivo Studies : Animal models have been used to further evaluate the efficacy of similar compounds. Results indicated significant tumor regression in xenograft models treated with quinazoline derivatives .

Properties

IUPAC Name

methyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-15(20)11-23-17-18-14-10-6-5-9-13(14)16(21)19(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKFJJSNKWKRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.